![molecular formula C28H32N2 B287896 2-tert-butyl-N-(3-{[(2-tert-butylphenyl)imino]methyl}benzylidene)aniline](/img/structure/B287896.png)
2-tert-butyl-N-(3-{[(2-tert-butylphenyl)imino]methyl}benzylidene)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butyl-N-(3-{[(2-tert-butylphenyl)imino]methyl}benzylidene)aniline, also known as TBB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBB belongs to the class of azo dyes, which are commonly used in the textile, food, and pharmaceutical industries. However, TBB has a unique structure that makes it a promising candidate for various scientific research applications.
Wirkmechanismus
The mechanism of action of 2-tert-butyl-N-(3-{[(2-tert-butylphenyl)imino]methyl}benzylidene)aniline is not fully understood, but it is believed to involve the formation of a charge-transfer complex between 2-tert-butyl-N-(3-{[(2-tert-butylphenyl)imino]methyl}benzylidene)aniline and the substrate. This charge-transfer complex is thought to be responsible for the unique properties of 2-tert-butyl-N-(3-{[(2-tert-butylphenyl)imino]methyl}benzylidene)aniline, such as its ability to act as a hole-transporting material in organic solar cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-tert-butyl-N-(3-{[(2-tert-butylphenyl)imino]methyl}benzylidene)aniline are not well-studied, and further research is needed to fully understand the potential effects of 2-tert-butyl-N-(3-{[(2-tert-butylphenyl)imino]methyl}benzylidene)aniline on living organisms. However, some studies have suggested that 2-tert-butyl-N-(3-{[(2-tert-butylphenyl)imino]methyl}benzylidene)aniline may have toxic effects on certain types of cells, such as liver cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-tert-butyl-N-(3-{[(2-tert-butylphenyl)imino]methyl}benzylidene)aniline is its unique structure, which makes it a promising candidate for various scientific research applications. 2-tert-butyl-N-(3-{[(2-tert-butylphenyl)imino]methyl}benzylidene)aniline is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 2-tert-butyl-N-(3-{[(2-tert-butylphenyl)imino]methyl}benzylidene)aniline is its potential toxicity, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 2-tert-butyl-N-(3-{[(2-tert-butylphenyl)imino]methyl}benzylidene)aniline. One area of research that has received significant attention is the development of new materials based on 2-tert-butyl-N-(3-{[(2-tert-butylphenyl)imino]methyl}benzylidene)aniline. Researchers are also studying the potential applications of 2-tert-butyl-N-(3-{[(2-tert-butylphenyl)imino]methyl}benzylidene)aniline in the field of organic electronics, where it has shown promise as a hole-transporting material. Further research is also needed to fully understand the potential toxic effects of 2-tert-butyl-N-(3-{[(2-tert-butylphenyl)imino]methyl}benzylidene)aniline on living organisms and to develop safe and effective applications for this compound.
Synthesemethoden
The synthesis of 2-tert-butyl-N-(3-{[(2-tert-butylphenyl)imino]methyl}benzylidene)aniline involves the reaction of 2-tert-butylaniline and 3-{[(2-tert-butylphenyl)imino]methyl}benzaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 2-tert-butyl-N-(3-{[(2-tert-butylphenyl)imino]methyl}benzylidene)aniline. The synthesis method of 2-tert-butyl-N-(3-{[(2-tert-butylphenyl)imino]methyl}benzylidene)aniline is well-established and has been reported in various scientific literature.
Wissenschaftliche Forschungsanwendungen
2-tert-butyl-N-(3-{[(2-tert-butylphenyl)imino]methyl}benzylidene)aniline has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of 2-tert-butyl-N-(3-{[(2-tert-butylphenyl)imino]methyl}benzylidene)aniline is in the development of new materials. 2-tert-butyl-N-(3-{[(2-tert-butylphenyl)imino]methyl}benzylidene)aniline has been used as a building block for the synthesis of polymers and other materials with unique properties. 2-tert-butyl-N-(3-{[(2-tert-butylphenyl)imino]methyl}benzylidene)aniline has also been studied for its potential applications in the field of organic electronics, where it has been used as a hole-transporting material in organic solar cells.
Eigenschaften
Produktname |
2-tert-butyl-N-(3-{[(2-tert-butylphenyl)imino]methyl}benzylidene)aniline |
---|---|
Molekularformel |
C28H32N2 |
Molekulargewicht |
396.6 g/mol |
IUPAC-Name |
N-(2-tert-butylphenyl)-1-[3-[(2-tert-butylphenyl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C28H32N2/c1-27(2,3)23-14-7-9-16-25(23)29-19-21-12-11-13-22(18-21)20-30-26-17-10-8-15-24(26)28(4,5)6/h7-20H,1-6H3 |
InChI-Schlüssel |
AEJWHDBPSBJVMC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=CC=C1N=CC2=CC(=CC=C2)C=NC3=CC=CC=C3C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=CC=CC=C1N=CC2=CC(=CC=C2)C=NC3=CC=CC=C3C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.